molecular formula C21H27F2N3O2 B12241539 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B12241539
M. Wt: 391.5 g/mol
InChI Key: VZGQCFCBCPXXOY-UHFFFAOYSA-N
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Description

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a difluoropiperidine moiety, a piperidine ring, and an indole derivative. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoropiperidine Moiety: The difluoropiperidine moiety can be synthesized by the fluorination of piperidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Coupling with Piperidine: The difluoropiperidine is then coupled with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Introduction of the Indole Derivative: The intermediate is then reacted with 2,3-dihydro-1H-indole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and indole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H27F2N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C21H27F2N3O2/c22-21(23)8-13-25(14-9-21)20(28)17-5-10-24(11-6-17)15-19(27)26-12-7-16-3-1-2-4-18(16)26/h1-4,17H,5-15H2

InChI Key

VZGQCFCBCPXXOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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